Cas no 2228533-41-1 (2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid)
2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid
- 2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid
- 2228533-41-1
- EN300-1797311
-
- Inchi: 1S/C10H14N2O2/c1-12-6-5-11-9(12)10(3-2-4-10)7-8(13)14/h5-6H,2-4,7H2,1H3,(H,13,14)
- InChI Key: PRJMGFGDLCOXKM-UHFFFAOYSA-N
- SMILES: OC(CC1(C2=NC=CN2C)CCC1)=O
Computed Properties
- Exact Mass: 194.105527694g/mol
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.1Ų
2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797311-1g |
2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid |
2228533-41-1 | 1g |
$1643.0 | 2023-09-19 | ||
| Enamine | EN300-1797311-5g |
2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid |
2228533-41-1 | 5g |
$4764.0 | 2023-09-19 | ||
| Enamine | EN300-1797311-10g |
2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid |
2228533-41-1 | 10g |
$7065.0 | 2023-09-19 | ||
| Enamine | EN300-1797311-0.05g |
2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid |
2228533-41-1 | 0.05g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1797311-0.1g |
2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid |
2228533-41-1 | 0.1g |
$1447.0 | 2023-09-19 | ||
| Enamine | EN300-1797311-0.25g |
2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid |
2228533-41-1 | 0.25g |
$1513.0 | 2023-09-19 | ||
| Enamine | EN300-1797311-0.5g |
2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid |
2228533-41-1 | 0.5g |
$1577.0 | 2023-09-19 | ||
| Enamine | EN300-1797311-1.0g |
2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid |
2228533-41-1 | 1g |
$1643.0 | 2023-06-02 | ||
| Enamine | EN300-1797311-2.5g |
2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid |
2228533-41-1 | 2.5g |
$3220.0 | 2023-09-19 | ||
| Enamine | EN300-1797311-5.0g |
2-[1-(1-methyl-1H-imidazol-2-yl)cyclobutyl]acetic acid |
2228533-41-1 | 5g |
$4764.0 | 2023-06-02 |
2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid
Introduction to 2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid (CAS No. 2228533-41-1)
2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228533-41-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic carboxylic acids, characterized by its cyclobutyl backbone conjugated with a methyl-substituted imidazole ring. The structural motif of this molecule presents a unique combination of pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The imidazole ring in 2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid is a well-known pharmacophore in medicinal chemistry, frequently observed in biologically active molecules such as antifungals, antivirals, and anticancer agents. The presence of the methyl group at the 1-position of the imidazole ring enhances its metabolic stability and binding affinity to target enzymes or receptors. This modification has been strategically employed to fine-tune the pharmacokinetic properties of imidazole derivatives, improving their efficacy and reducing potential side effects.
The cyclobutylacetic acid moiety contributes to the overall physicochemical properties of the compound, influencing factors such as solubility, lipophilicity, and metabolic clearance. Cyclobutyl derivatives are known for their rigid structure, which can enhance binding interactions within biological targets by providing a stable scaffold. This structural feature is particularly valuable in designing molecules with improved binding affinities and selectivity, which are critical for therapeutic applications.
In recent years, there has been growing interest in developing novel scaffolds for drug discovery that combine different pharmacophoric elements to achieve multitarget engagement or enhanced biological activity. The unique structural features of 2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid make it an attractive candidate for such endeavors. Its combination of an imidazole-based heterocycle with a cyclobutylacetic acid moiety suggests potential applications in modulating enzyme activity or receptor interactions relevant to various diseases.
One area where this compound shows promise is in the development of inflammatory disease therapeutics. Imidazole derivatives have been extensively studied for their anti-inflammatory properties, often through inhibition of key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The cyclobutyl group may enhance the stability and bioavailability of such derivatives, potentially leading to more effective treatments for conditions like rheumatoid arthritis or inflammatory bowel disease. Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against certain inflammatory mediators by interacting with specific amino acid residues within target proteins.
Another emerging field where 2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid could play a significant role is in neurodegenerative disease research. Neurological disorders such as Alzheimer's disease and Parkinson's disease are characterized by aberrant protein aggregation and oxidative stress. The imidazole ring has been shown to possess neuroprotective properties, potentially by scavenging reactive oxygen species or modulating neurotransmitter systems. The cyclobutylacetic acid moiety may further enhance its ability to cross the blood-brain barrier, improving its therapeutic potential for neurological applications.
The synthesis of 2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid presents an interesting challenge due to the complexity of its structure. Traditional synthetic routes involve multi-step organic transformations, including cyclization reactions, nucleophilic substitutions, and functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds. For instance, transition-metal-catalyzed cross-coupling reactions have been utilized to construct the cyclobutyl-imidazole core efficiently. These innovations not only improve yield but also reduce the environmental impact associated with traditional synthetic approaches.
The pharmacological evaluation of 2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid is currently underway in several research laboratories. In vitro assays are being conducted to assess its interaction with various biological targets, including enzymes and receptors relevant to inflammation, neurodegeneration, and other diseases. Additionally, preclinical studies are being planned to evaluate its safety profile and pharmacokinetic properties in animal models. These studies will provide critical insights into its potential therapeutic applications and inform future drug development efforts.
The development of novel pharmaceuticals relies heavily on access to high-quality starting materials and intermediates. Suppliers specializing in fine chemicals play a crucial role in providing researchers with compounds like 2-1-(1-methyl-1H-imidazol-2-yl)cyclobutylacetic acid (CAS No. 2228533-41-1) for their investigations. These suppliers must adhere to stringent quality control measures to ensure that their products meet the exacting standards required for pharmaceutical research and development. Certificates of Analysis (CoA) accompany each batch, detailing purity levels and spectral data to guarantee consistency across different shipments.
The future prospects for 2-1-(1-methyl-1H-imidazol-2-y[cyclobutylacetic acid) appear promising as ongoing research continues to uncover new applications for this compound and its derivatives. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical firms will be essential in translating laboratory findings into viable therapeutic agents. As computational methods improve and high-throughput screening technologies become more sophisticated, the identification of novel bioactive molecules like this one will accelerate significantly.
In conclusion, 2 - ¹ - ( ¹ - methyl - ¹ H - im id az ol - ² - yl ) c y c lob ut y lac e tic ac id ( C A S N o . ² ² ₂ ₈ ₅ ₃ ₃ - ₄₁ - ₁ ) represents an intriguing compound with significant potential in pharmaceutical chemistry . Its unique structural features , coupled with preliminary evidence suggesting biological activity , make it a valuable asset in ongoing drug discovery initiatives . As research progresses , this molecule is likely to contribute substantially to advancements in therapeutic intervention across multiple disease areas .
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